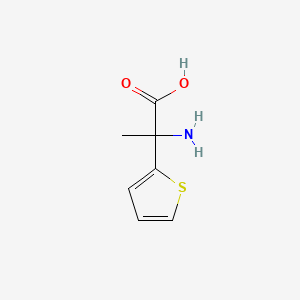

2-(2-Thienyl)alanine

Description

Significance as a Non-Proteinogenic Amino Acid in Research Contexts

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally incorporated into proteins during translation. wikipedia.orgnih.gov Despite this, they play crucial roles in biological systems and are invaluable tools in scientific research. wikipedia.orgnih.gov The significance of 2-(2-Thienyl)alanine in research stems from its structural similarity to the proteinogenic amino acid phenylalanine. This similarity allows it to act as an antagonist or inhibitor in biological systems, providing a method for researchers to probe the mechanisms of amino acid metabolism and protein synthesis. chemimpex.comnih.govnih.gov

Key research applications highlighting its significance include:

Enzyme Inhibition: this compound has been studied as a competitive inhibitor of phenylalanine hydroxylase, an enzyme crucial for phenylalanine metabolism. nih.gov Research has shown it can alter the apparent Km of the enzyme for its substrate, phenylalanine. nih.gov This inhibitory property makes it a useful tool for creating experimental models of metabolic disorders like phenylketonuria in laboratory settings. nih.gov

Studying Amino Acid Transport: The compound has been used to investigate the intestinal transport mechanisms of amino acids. nih.gov Studies have demonstrated its ability to competitively inhibit the absorption of phenylalanine, providing insights into the specificity of amino acid transporters. nih.gov

Investigating Protein Synthesis: By acting as a phenylalanine antagonist, this compound can interfere with protein biosynthesis. nih.govnih.gov Researchers have used it to explore the effects of amino acid substitution on protein structure and function in various cell types, such as macrophages. chemimpex.comnih.gov

Pharmaceutical and Materials Science: In medicinal chemistry, it serves as a building block for synthesizing novel bioactive molecules and potential therapeutic agents, particularly for neurological disorders. chemimpex.com Its thiophene (B33073) ring also imparts specific properties that are explored in the development of new polymers and materials. chemimpex.com

Historical Context of this compound Research

Research into this compound dates back to the mid-20th century, with early work focusing on its synthesis and its effects as a metabolic antagonist. The timeline below highlights key milestones in the scientific investigation of this compound.

| Year | Research Milestone | Significance |

| 1946 | An improved method for the synthesis of β-2-thienylalanine was published in the Journal of Biological Chemistry. nih.gov | This provided researchers with a more efficient way to produce the compound, facilitating further studies into its properties and biological effects. |

| 1952 | A study investigated the role of transamination in the metabolism of this compound in normal and neoplastic cells. nih.gov | This research demonstrated that the compound acts as a phenylalanine antagonist and that its metabolic pathway could differ between cell types. nih.gov |

| 1961 | The use of β-2-Thienyl-DL-alanine as an internal standard for the automatic determination of amino acids was described. acs.org | This established a practical analytical application for the compound in biochemical laboratories. |

| 1966 | The effects of the compound on protein synthesis in rabbit macrophages were examined. nih.gov | This work provided direct evidence of its role as a phenylalanine antagonist at the cellular level, specifically its impact on protein production. nih.gov |

| 1975 | A detailed study was published on its properties as an inhibitor of phenylalanine hydroxylase and intestinal phenylalanine transport. nih.gov | This research quantified its inhibitory effects on a key enzyme in amino acid metabolism and on nutrient absorption, furthering its use in physiological studies. nih.gov |

One of the notable historical uses of this compound was in the Guthrie test, a bacterial inhibition assay used for newborn screening for phenylketonuria (PKU). wikipedia.org In the test, the compound acts as a phenylalanine antagonist, inhibiting bacterial growth unless high levels of phenylalanine are present in the blood sample, which overcomes the inhibition. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXMNZLSBCANRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277743 | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-87-2 | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6332-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Thienyl Alanine and Its Derivatives

Classical Chemical Synthesis Routes

Traditional organic chemistry provides robust methods for the synthesis of 2-(2-Thienyl)alanine, typically resulting in a racemic mixture that requires subsequent resolution to isolate the desired enantiomers.

Hydantoin (B18101) and Azlactone Synthesis Approaches

The synthesis of this compound can be achieved through established routes involving hydantoin or azlactone intermediates. google.comgoogle.com These methods are variations of general amino acid syntheses that have been adapted for this specific thiophene-containing analogue.

The Hydantoin route often starts with an aldehyde, in this case, 2-thiophenecarboxaldehyde. A common method is the Bucherer-Bergs synthesis, where the aldehyde reacts with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin derivative. google.com This heterocyclic intermediate is then hydrolyzed, typically under basic conditions, to yield the racemic amino acid, this compound.

The Azlactone synthesis , also known as the Erlenmeyer-Plöchl synthesis, provides another pathway. wikipedia.org This method involves the condensation of N-acylglycine (like hippuric acid) with 2-thiophenecarboxaldehyde in the presence of a dehydrating agent such as acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgresearchgate.net This reaction forms an unsaturated azlactone (an oxazolone (B7731731) derivative). wikipedia.orgucd.ie Subsequent reduction and hydrolysis of this intermediate yield the target amino acid, this compound. wikipedia.org Both the hydantoin and azlactone routes are effective for preparing the basic structure of the amino acid, which can then be used in further steps. google.comgoogle.com

Resolution of Racemates through Diastereomeric Salt Crystallization

Since classical synthesis methods typically produce a racemic mixture (an equal mixture of D and L enantiomers), a resolution step is necessary to obtain enantiomerically pure forms. wikipedia.org A widely used technique is the crystallization of diastereomeric salts. google.comwikipedia.org This method involves reacting the racemic amino acid with a chiral resolving agent, which is a pure enantiomer of another chiral compound, often an acid or a base. wikipedia.orglibretexts.org

This reaction creates a pair of diastereomeric salts (e.g., L-acid/D-base and D-acid/D-base), which, unlike enantiomers, have different physical properties, including solubility. wikipedia.orgresearchgate.net This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

For this compound, this has been demonstrated using derivatives of tartaric acid as resolving agents. google.com For instance, reacting racemic β-2-thienyl-DL-alanine with dibenzoyl-D-tartaric acid in a water and acetic acid solution leads to the preferential precipitation of the salt of β-2-thienyl-L-alanine. google.com Conversely, using dibenzoyl-L-tartaric acid results in the crystallization of the β-2-thienyl-D-alanine salt. google.com After separation by filtration, the pure enantiomer of the amino acid can be recovered from the salt. wikipedia.orggoogle.com

| Resolving Agent | Starting Material | Isolated Diastereomeric Salt | Resulting Enantiomeric Ratio (L/D) |

| Dibenzoyl-D-tartaric acid | β-2-thienyl-DL-alanine | Salt of β-2-thienyl-L-alanine | 96/4 |

| Dibenzoyl-L-tartaric acid | β-2-thienyl-DL-alanine | Salt of β-2-thienyl-D-alanine | 4/96 |

Table 1: Example of diastereomeric salt crystallization for the resolution of racemic this compound. Data sourced from patent information. google.com

Biocatalytic and Enzymatic Preparation Strategies

To overcome the need for resolving racemates and to develop more sustainable processes, biocatalytic methods employing enzymes or whole microorganisms have been developed. These strategies often offer high enantioselectivity, yielding optically pure amino acids directly.

Enantioselective Hydrolysis Using Enzymes (e.g., Alpha-Chymotrypsin)

One enzymatic approach for obtaining optically active this compound is the enantioselective hydrolysis of its esters. google.com This process typically begins with the chemical synthesis of a racemic ester of the amino acid (e.g., the methyl or ethyl ester). The racemic ester is then treated with a hydrolytic enzyme, such as alpha-chymotrypsin. google.com

Alpha-chymotrypsin is a protease that preferentially catalyzes the hydrolysis of peptide bonds involving large hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. wikipedia.orgsigmaaldrich.com Due to its chiral active site, it can exhibit enantioselectivity, meaning it will hydrolyze one enantiomer of the substrate ester at a much faster rate than the other. google.com For example, the enzyme might specifically hydrolyze the L-ester to the L-amino acid, leaving the D-ester unreacted. google.com The resulting mixture of the L-amino acid and the D-ester can then be separated based on their different chemical properties, allowing for the isolation of both enantiomers.

Enzymatic Addition of Ammonia (B1221849) to Unsaturated Precursors

Another biocatalytic route involves the stereoselective addition of ammonia to an unsaturated precursor. google.com This method has been described for the synthesis of L-3-(2-thienyl)alanine from trans-3-(2-Thienyl)-acrylic acid. google.com The reaction is facilitated by an enzyme with ammonia lyase activity. These enzymes can catalyze the addition of an amino group across a carbon-carbon double bond to create a chiral center with high specificity. This process is analogous to the enzymatic synthesis of other amino acids, such as the conversion of fumaric acid to L-aspartate. frontiersin.org The direct, single-step conversion from an achiral precursor to an enantiomerically pure amino acid makes this a highly efficient and attractive synthetic strategy. frontiersin.org

Microbial Biotransformation for Enantiopure Forms

Whole microbial cells can be used as catalysts to produce enantiopure this compound. google.com A key strategy involves the biotransformation of 2-hydroxy-3-thienyl-acrylic acids. google.comgoogle.com This process utilizes microorganisms that possess enzymes with transaminase activity. google.comgoogle.com

In this biotransformation, the 2-hydroxy-3-thienyl-acrylic acid substrate is converted into the corresponding L-thienylalanine. google.com The reaction requires an amino donor, with L-aspartic acid or L-glutamic acid commonly used for this purpose. google.comgoogle.com The transaminase enzyme facilitates the transfer of the amino group from the donor to the thienyl-containing precursor, creating the desired L-amino acid with high enantiomeric purity. google.com This method leverages the complex enzymatic machinery of the microorganism to perform a highly specific chemical transformation. google.comgoogle.com

Asymmetric Enzymatic Synthesis Techniques

The demand for enantiomerically pure amino acids has driven the development of asymmetric enzymatic synthesis methods. These biocatalytic approaches offer high stereoselectivity under mild reaction conditions. For the synthesis of L-thienylalanines, a key enzymatic transformation is the transamination of the enol form of 2-hydroxy-3-thienyl-acrylic acids. rsc.org This biotransformation utilizes enzymes, such as transaminases, in the presence of an amino donor like L-aspartic acid or L-glutamic acid to produce the desired L-amino acid. rsc.org

Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor to an acceptor, enabling the synthesis of a wide array of chiral amines and amino acids. wikipedia.orgnih.gov This method can be applied for both kinetic resolution of racemic mixtures and the asymmetric synthesis from prochiral substrates. wikipedia.org Phenylalanine ammonia lyases (PALs) represent another class of enzymes that can be used for the synthesis of L-arylalanines. nih.gov These enzymes catalyze the reversible addition of ammonia to the corresponding cinnamic acid derivative. nih.govresearchgate.net While naturally involved in the deamination of L-phenylalanine, the reverse reaction can be exploited for synthetic purposes by using high concentrations of ammonia. researchgate.netslideshare.net

Table 1: Enzymes in Asymmetric Synthesis of this compound Analogues

| Enzyme Class | Reaction Type | Substrate Example | Product |

| Transaminase | Asymmetric amination | 2-oxo-3-(2-thienyl)propanoic acid | L-2-(2-Thienyl)alanine |

| Phenylalanine Ammonia Lyase (PAL) | Ammonia addition | trans-3-(2-Thienyl)acrylic acid | L-2-(2-Thienyl)alanine |

Protecting Group Strategies in Derivatization for Synthetic Applications

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. researchgate.net N-α-Boc-2-(2-thienyl)alanine is a versatile building block in peptide synthesis and medicinal chemistry. researchgate.netmlsu.ac.in The Boc group enhances the stability and reactivity of the amino acid, making it suitable for various coupling reactions. researchgate.net It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net This orthogonality allows for selective deprotection in the presence of other protecting groups.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov N-α-Fmoc-2-(2-thienyl)alanine is a key derivative that allows for the incorporation of the thienyl moiety into peptide chains. nih.govorganic-chemistry.org The Fmoc group is stable under acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This base-lability provides orthogonality with acid-labile side-chain protecting groups and the resin linkage. nih.gov The use of Fmoc-protected this compound facilitates the efficient assembly of complex peptide sequences with high purity. pharmaguideline.com

Table 2: Common Protecting Groups for this compound

| Protecting Group | Chemical Name | Abbreviation | Cleavage Conditions | Primary Application |

| tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate | Boc | Acidic (e.g., TFA) | Organic and solution-phase peptide synthesis |

| 9-Fluorenylmethoxycarbonyl | 9-Fluorenylmethyloxycarbonyl chloride | Fmoc | Basic (e.g., piperidine) | Solid-phase peptide synthesis (SPPS) |

Advanced Synthetic Transformations and Functionalization

Further functionalization of the this compound scaffold can provide access to novel derivatives with tailored properties. Advanced synthetic methods, including direct functionalization of the thiophene (B33073) ring and the use of enabling technologies like microwave irradiation, are employed for these transformations.

Electrophilic substitution reactions on the thiophene ring offer a direct route to functionalized derivatives. The thiophene ring is more reactive towards electrophiles than benzene (B151609). researchgate.net Direct mercuration is a method for introducing a mercury-containing group onto the thiophene ring, which can then be further transformed. Research has shown that 3-(2-thienyl)alanine can be mercurated using mercury(II) chloride in an aqueous medium in the presence of sodium acetate. epa.gov Depending on the reaction conditions, this can yield both mono- and di-mercurated products. epa.gov Spectroscopic analysis, including ¹H and ¹³C NMR, has confirmed that in the monomercurated product, the electrophilic substitution occurs at the C-5 position of the thiophene ring. epa.gov

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. This technology can be effectively applied to the synthesis of precursors for this compound. For instance, the Knoevenagel condensation of 2-thiophenecarboxaldehyde and nitromethane (B149229) to produce 2-(2-nitroethenyl)thiophene, a synthetic intermediate for 2-thiopheneethylamine, can be efficiently carried out under microwave irradiation. The use of microwave heating can significantly reduce reaction times and increase the yield of the desired product compared to conventional heating methods. This approach provides a rapid and efficient entry to key precursors for the synthesis of this compound and its derivatives.

Optical Resolution via Tartaric Acid Derivatives

The resolution of racemic this compound is a critical step in obtaining enantiomerically pure forms of the amino acid. One effective method for this separation is through the formation of diastereomeric salts using chiral tartaric acid derivatives. This classical resolution technique leverages the differential solubility of the diastereomeric salts formed between the racemic amino acid and a chiral resolving agent.

The process typically involves reacting racemic this compound with an optically active derivative of tartaric acid, such as dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid, in a suitable solvent system. google.comgoogle.com The choice of the tartaric acid enantiomer dictates which enantiomer of the this compound is preferentially precipitated. For instance, dibenzoyl-D-tartaric acid is utilized to selectively crystallize the L-enantiomer, β-2-thienyl-L-alanine, in the form of a diastereomeric salt. google.comgoogle.com Conversely, to isolate the D-enantiomer, a resolving agent like dibenzoyl-L-tartaric acid can be employed. google.com

The efficiency of the resolution is influenced by several experimental parameters, including the solvent composition, temperature, and the presence of acids. google.comgoogle.com For example, solvent systems such as water mixed with acetic acid or methanol (B129727) have been used. google.comgoogle.com The reaction is often heated to ensure complete dissolution and then gradually cooled to facilitate the crystallization of the less soluble diastereomeric salt. google.comgoogle.com The precipitated salt, enriched in one enantiomer, is then separated by filtration. google.comgoogle.com Subsequent treatment of the isolated salt allows for the recovery of the optically pure this compound enantiomer. google.com

Detailed research findings from various resolution experiments are summarized in the table below, illustrating the impact of different resolving agents and conditions on the diastereomeric ratio of the resulting salt.

Table 1: Research Findings on the Optical Resolution of this compound using Tartaric Acid Derivatives

| Resolving Agent | Starting Material | Solvent System | Additional Reagents | Key Conditions | Diastereomeric Ratio (L/D) of Precipitated Salt | Reference |

| Dibenzoyl-D-tartaric acid | β-2-thienyl-DL-alanine | Water, Acetic Acid | None | Heated to 60°C, stirred for 1 hr, cooled to room temp. | 96/4 | google.comgoogle.com |

| Dibenzoyl-D-tartaric acid | β-2-thienyl-DL-alanine | Water | 37% Hydrochloric acid | Heated to 70°C, stirred for 1 hr, cooled to room temp. | 95/5 | google.com |

| Dibenzoyl-D-tartaric acid | β-2-thienyl-DL-alanine | Water | Methane sulfonic acid | Heated to 75°C, stirred for 1 hr, cooled to room temp. | 94/6 | google.com |

| Di-p-toluoyl-D-tartaric acid | β-2-thienyl-DL-alanine | Water, Methanol | 37% Hydrochloric acid | Heated to 65°C, stirred for 1 hr, cooled to room temp. | 80/20 | google.com |

| Dibenzoyl-L-tartaric acid | β-2-thienyl-DL-alanine | Acetone (B3395972) (for reflux) | Not specified for salt formation | Salt refluxed in acetone for 4 hr, then cooled | 4/96 (for the obtained β-2-thienyl-D-alanine) | google.com |

Analytical and Spectroscopic Methodologies in 2 2 Thienyl Alanine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-Thienyl)alanine, providing detailed information about the atomic arrangement within the molecule. researchgate.net One-dimensional and two-dimensional NMR experiments are routinely employed to assign the proton and carbon signals unequivocally. researchgate.netusask.ca

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the chemical environment of each atom. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal help identify the protons on the thiophene (B33073) ring, the aliphatic side chain, and the amino group. Similarly, ¹³C NMR provides distinct signals for each carbon atom, including the carboxyl, alpha-carbon, beta-carbon, and the carbons of the thienyl group. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary based on solvent and pH.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10-12 | ~175 |

| Alpha-Carbon (α-CH) | ~4.0 | ~55 |

| Beta-Carbon (β-CH₂) | ~3.3 | ~35 |

| Thienyl C3-H | ~6.9 | ~125 |

| Thienyl C4-H | ~7.0 | ~127 |

| Thienyl C5-H | ~7.2 | ~124 |

| Thienyl C2 (quaternary) | - | ~140 |

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D spectra.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. usask.ca For this compound, a COSY spectrum would show cross-peaks connecting the α-proton with the β-protons, and among the coupled protons (H3, H4, and H5) of the thiophene ring, thereby confirming the connectivity of the aliphatic side chain and the structure of the aromatic ring. ipb.pt

Heteronuclear Correlation: While direct Hg-199-C-13 coupling is not standard for this compound, advanced heteronuclear techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital. usask.canih.gov

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. nih.gov

HMBC reveals correlations between protons and carbons over two or three bonds. usask.ca This is particularly useful for identifying the connection between the aliphatic side chain and the thiophene ring by showing a correlation from the β-protons to the C2 and C3 carbons of the ring. It also confirms the positions of quaternary carbons, such as the carboxyl carbon and the C2 of the thiophene ring. ipb.pt

Chromatographic Techniques for Purity and Chiral Analysis

Chromatography is essential for separating this compound from potential impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. The technique separates the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. Purity levels are commonly reported to be greater than 98%. ruifuchemical.comsigmaaldrich.com A typical analysis involves a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 2: Example of HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Trifluoroacetic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25 °C |

As this compound is a chiral molecule existing as D and L enantiomers, determining its optical purity is critical. researchgate.net This is achieved using HPLC with a chiral stationary phase (CSP). zendy.io These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Cyclodextrin-based or protein-based chiral columns are often effective for separating amino acid enantiomers. gcms.cz This analysis is crucial for applications where only one specific enantiomer is desired.

Table 3: Example of Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., derivatized cyclodextrin) |

| Mobile Phase | Isocratic mixture of Hexane, Ethanol, and Trifluoroacetic Acid |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Temperature | 20 °C |

Spectroscopic Characterization Methods

In addition to NMR, other spectroscopic methods are used to confirm the identity and structure of this compound. Mass spectrometry (MS) is used to determine the molecular weight of the compound, which is 171.22 g/mol . nih.govnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) provide information on the molecule's fragmentation pattern, which serves as a fingerprint for its structural confirmation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

In its solid state, this compound exists as a zwitterion, a molecule with both a positive and a negative charge. This is evident in the IR spectrum, which shows the characteristic absorptions for an ammonium (B1175870) group (NH3+) and a carboxylate group (COO-). The broad absorption in the region of 3100-2600 cm⁻¹ is typical of the N-H stretching vibrations of the ammonium group, often overlapping with C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the carboxylate group give rise to strong absorption bands around 1585 cm⁻¹ and 1410 cm⁻¹, respectively.

The presence of the thiophene ring is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are observed in the 1600-1450 cm⁻¹ region. Furthermore, the C-S stretching vibration, a key indicator of the thiophene moiety, can be found in the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3100-2600 | N-H stretching | Ammonium (NH₃⁺) |

| ~3100 | C-H stretching | Thiophene Ring |

| ~2960 | C-H stretching | Aliphatic |

| ~1585 | Asymmetric COO⁻ stretching | Carboxylate |

| ~1510 | C=C stretching | Thiophene Ring |

| ~1410 | Symmetric COO⁻ stretching | Carboxylate |

| ~700 | C-S stretching | Thiophene Ring |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific form of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the thiophene ring, which is a strong chromophore.

The spectrum typically exhibits a strong absorption band in the ultraviolet region, which is attributed to π → π* electronic transitions within the conjugated system of the thiophene ring. The position of the maximum absorption (λmax) is sensitive to the solvent environment and any substitution on the thiophene ring. In a polar solvent like water or ethanol, the λmax for this compound is generally observed around 230-240 nm. This absorption is characteristic of the electronic structure of the 2-substituted thiophene core. The alanine (B10760859) side chain itself does not have significant absorption in the near-UV or visible range.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Type of Transition |

| Water/Ethanol | ~235 | π → π* |

Note: The molar absorptivity (ε) associated with this transition is typically high, indicating a strongly allowed electronic transition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, intermolecular interactions, and crystal packing.

While a complete, publicly available crystal structure of this compound is not readily found in open-access databases, crystallographic studies of similar amino acids and thiophene derivatives provide a strong basis for predicting its solid-state structure. It is expected that in the crystalline form, this compound would exist as a zwitterion, with the amino group protonated (NH3+) and the carboxylic acid group deprotonated (COO-).

A hypothetical crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the geometry of the alanine backbone and the planarity of the thiophene ring.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (for the racemic mixture) |

| Key Intermolecular Interactions | Hydrogen bonding (N-H···O), π-π stacking |

| Conformation | Zwitterionic form |

Note: This data is predictive and would need to be confirmed by an experimental single-crystal X-ray diffraction study.

Applications in Peptide and Peptidomimetic Research

Design and Synthesis of Peptides Incorporating 2-(2-Thienyl)alanine

The synthesis of peptides containing this compound can be accomplished using established peptide chemistry methodologies, including both solid-phase and solution-phase techniques. chemimpex.comchemimpex.com The choice of method often depends on the desired peptide length, complexity, and scale of synthesis.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the routine synthesis of peptides, and this compound is readily incorporated using this technique. nih.govcsic.esbeilstein-journals.org For use in the popular Fmoc-based SPPS, the amino acid is utilized as its N-α-Fmoc protected derivative, Fmoc-L-2-(2-Thienyl)alanine. sigmaaldrich.com This derivative is commercially available and compatible with standard SPPS protocols, including automated synthesis. beilstein-journals.orgsigmaaldrich.com

The general SPPS cycle involves anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential cycles of N-α-protecting group removal (deprotection) and coupling of the next protected amino acid. beilstein-journals.orgpeptide.com The incorporation of Fmoc-2-(2-Thienyl)alanine follows this standard procedure, where it is activated using common coupling reagents like HBTU or HATU and coupled to the free amine of the resin-bound peptide chain. peptide.commasterorganicchemistry.com The process is repeated until the desired sequence is assembled, after which the peptide is cleaved from the resin and all side-chain protecting groups are removed. nih.govpeptide.com The use of SPPS allows for the efficient synthesis of complex peptides containing this compound for various research applications. csic.es

Key Features of this compound in SPPS:

| Feature | Description |

|---|---|

| Derivative Used | N-α-Fmoc-2-(2-thienyl)-L-alanine sigmaaldrich.com |

| Compatibility | Fully compatible with standard Fmoc/tBu-based SPPS protocols beilstein-journals.org |

| Coupling | Can be activated with standard coupling reagents (e.g., DIC/HOBt, HBTU, HATU) peptide.com |

| Deprotection | Fmoc group is removed using a piperidine (B6355638) solution in DMF, similar to canonical amino acids masterorganicchemistry.com |

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. ekb.egnih.gov this compound can be incorporated into peptides using these classical methods. sigmaaldrich.comsigmaaldrich.com In this approach, protected amino acid derivatives are coupled in a suitable organic solvent, and the product is isolated and purified after each step. ekb.eg

Comparison of Synthesis Techniques for this compound Peptides:

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Stepwise addition of amino acids to a peptide chain growing on an insoluble resin support beilstein-journals.org | Synthesis of peptide fragments in solution, followed by purification and condensation nih.gov |

| Speed & Automation | Fast and easily automated peptide.com | Slower, more manual, and labor-intensive ekb.eg |

| Purification | Intermediates are not purified; final product purification only nih.gov | Purification required after each coupling step ekb.eg |

| Scalability | Typically used for small to medium scale (mg to g) csic.es | More suitable for large-scale synthesis (kg) nih.gov |

| Typical Derivative | Fmoc-2-(2-Thienyl)alanine sigmaaldrich.com | Boc-2-(2-Thienyl)alanine or unprotected forms chemimpex.comsigmaaldrich.com |

Functional Modulation through this compound Incorporation

Replacing canonical amino acids like phenylalanine with this compound serves as a powerful tool for modulating the function of peptides. researchgate.netnih.gov The thiophene (B33073) ring introduces distinct steric and electronic properties compared to the benzene (B151609) ring of phenylalanine, which can significantly influence the peptide's structure, stability, and interaction with biological targets. unimi.itchemimpex.com

The incorporation of this compound can exert a significant influence on the conformational preferences of a peptide backbone. unimi.itscirp.org The thiophene ring, being a bioisostere of the phenyl ring, can participate in π-stacking interactions, but its distinct geometry and electronic nature can lead to altered secondary structures. unimi.it

Studies on various peptides have shown that substitution with this compound can induce or stabilize specific secondary structures, such as β-turns. nih.gov For example, in a study of a bradykinin (B550075) antagonist, the presence of β-(2-thienyl)alanine (Thi) in the sequence was part of a structure that adopted a folded conformation, including two β-turns, when interacting with a micellar environment mimicking a cell membrane. nih.gov This induced folding was not observed in a simple water solution. nih.gov Molecular dynamics simulations have also shown that peptides containing this compound can form well-defined, turn-like folded structures in solution. unimi.it This ability to promote ordered structures is a key aspect of its use in designing peptidomimetics with specific three-dimensional shapes required for biological activity. scirp.orgacs.org

The replacement of a natural amino acid with this compound can significantly alter a peptide's stability and its binding affinity for biological targets. chemimpex.comresearchgate.netnih.gov The thiophene moiety can enhance stability and introduce new interactions, contributing to improved biological activity. chemimpex.comchemimpex.com

Impact of this compound Substitution on Opioid Peptide Analogs:

| Original Peptide | Position of Substitution | Substituted Amino Acid | Observed Effect | Reference |

|---|---|---|---|---|

| Deltorphin I | Phe³ | 3-(2-Thienyl)alanine | Assessment of steric, lipophilic, and electronic influences on opioid binding affinity. researchgate.net | researchgate.net |

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. nih.govnih.gov The incorporation of unnatural amino acids, such as this compound, is a well-established strategy to enhance a peptide's resistance to enzymatic cleavage (proteolysis). nih.govnih.gov

Proteases recognize and cleave specific peptide sequences composed of L-amino acids. nih.gov Introducing a non-canonical residue like this compound at or near a cleavage site can disrupt this recognition, thereby preventing hydrolysis and increasing the peptide's in vivo half-life. nih.govnih.gov For instance, in the development of the therapeutic peptidomimetic Icatibant, L-2-thienylalanine is one of the non-natural amino acids incorporated into its sequence to achieve resistance to degradation. nih.gov Similarly, studies on antimicrobial peptides (AMPs) have shown that substituting canonical amino acids with unnatural ones, including L-thienylalanine, can enhance stability against proteases found in plasma. nih.gov This improved proteolytic stability is crucial for maintaining the therapeutic concentration of the peptide for a longer duration. nih.gov

The unnatural amino acid this compound has garnered significant attention in the field of peptide and peptidomimetic research. Its unique structural and electronic properties, conferred by the thiophene ring, make it a valuable tool for modifying peptides to enhance their therapeutic potential.

Development of Peptidomimetics with Enhanced Biological Activity

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and bioavailability. researchgate.net The incorporation of this compound into peptide sequences is a key strategy in the development of such enhanced peptidomimetics.

Strategies for Improved Metabolic Stability and Bioavailability

For instance, the incorporation of L-2-thienylalanine into the peptidomimetic therapeutic Icatibant contributes to its resistance to degradation. nih.govnih.gov Similarly, studies on antimicrobial peptides have shown that the inclusion of β-2-thienylalanine (Thi) can significantly increase their stability against proteases. mdpi.com

Exploration of Selectivity and Potency in Designed Peptidomimetics

The introduction of this compound can also influence the selectivity and potency of a peptidomimetic. The thiophene ring can engage in unique interactions with biological targets, such as receptors, that are not possible for natural amino acid side chains. These interactions can lead to a higher binding affinity and, consequently, increased potency. researchgate.net

Furthermore, the specific stereochemistry and positioning of the thienyl group can be fine-tuned to achieve selectivity for a particular receptor subtype. This is crucial for minimizing off-target effects and improving the safety profile of a potential drug. Research has shown that modifying peptides with unnatural amino acids can maintain or even enhance selectivity and potency. nih.gov

Incorporation of Unnatural Amino Acids for Functional Diversity

The use of unnatural amino acids like this compound significantly expands the chemical space available for peptide design, offering a route to novel functionalities. nih.govnih.gov The thiophene moiety can be further functionalized, allowing for the introduction of various chemical groups to modulate properties such as solubility, lipophilicity, and target interaction. This functional diversity is instrumental in the rational design of peptidomimetics with tailored biological activities. nih.gov The ability to incorporate such amino acids provides a powerful tool for creating peptides with novel therapeutic applications. plos.org

Specific Peptidomimetic Analogues in Research

The practical application of this compound is evident in the development of analogues of important peptide hormones like vasopressin and oxytocin (B344502).

Vasopressin Analogues (e.g., [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin)

Researchers have synthesized and studied vasopressin analogues where the natural phenylalanine at position 3 is replaced by 3-β-(2-Thienyl)-L-alanine. One such analogue, [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin, was synthesized using solution techniques. researcher.lifeacs.org

Detailed pharmacological evaluation of this analogue revealed a distinct activity profile compared to the parent hormone, 8-lysine-vasopressin. researcher.liferesearchgate.net The analogue exhibited higher oxytocic, avian vasodepressor, and antidiuretic potencies. researcher.life However, its pressor potency was found to be similar to or slightly lower than that of 8-lysine-vasopressin. researcher.life These findings highlight how the substitution with this compound can modulate the biological activities of vasopressin, potentially leading to more selective therapeutic agents. researchgate.netmdpi.com

Table 1: Pharmacological Activities of [3-β-(2-Thienyl)-L-alanine]-8-lysine-vasopressin

| Activity | Potency (units/mg) |

|---|---|

| Oxytocic | 19.0 +/- 0.5 |

| Avian Vasodepressor | 87 +/- 4 |

| Rat Pressor | 243 +/- 5 |

| Antidiuretic | 332 +/- 32 |

Data sourced from Smith et al., 1975. researcher.life

Oxytocin Analogues (e.g., [4-β-(2-Thienyl)-L-alanine]oxytocin)

In a similar vein, an analogue of oxytocin, [4-β-(2-Thienyl)-L-alanine]oxytocin, was synthesized to explore the impact of introducing a bulky, hydrophobic side chain at position 4. nih.govresearchgate.net This position is part of a critical β-turn in the structure of oxytocin.

The presence of the thienylalanine residue at this position resulted in a significant decrease in both binding affinity and intrinsic activity. nih.gov The analogue showed very low rat uterotonic potency (0.51 +/- 0.03 unit/mg) and negligible rat pressor and antidiuretic activities (less than 0.05 unit/mg). nih.gov Interestingly, it acted as a competitive inhibitor of oxytocin in the avian vasodepressor assay, with a pA2 value of 7.44 +/- 0.19. nih.gov This demonstrates that the incorporation of this compound can convert an agonist peptide into an antagonist, a valuable strategy in drug design.

Table 2: Biological Activities of [4-β-(2-Thienyl)-L-alanine]oxytocin

| Assay | Activity |

|---|---|

| Rat Uterotonic Potency | 0.51 +/- 0.03 unit/mg |

| Rat Pressor Potency | < 0.05 unit/mg |

| Rat Antidiuretic Potency | < 0.05 unit/mg |

| Avian Vasodepressor Assay | Competitive inhibitor (pA2 = 7.44 +/- 0.19) |

Data sourced from Smith et al., 1978. nih.gov

Specific Peptidomimetic Analogues in Research

Components of Bradykinin Receptor Antagonists (e.g., Icatibant)

This compound is a key structural component of Icatibant, a potent and selective competitive antagonist of the bradykinin B2 receptor. researchgate.net Icatibant, also known as HOE-140, is a synthetic decapeptide that is used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE). google.com HAE is a condition characterized by recurrent episodes of severe swelling, which are mediated by bradykinin. researchgate.net

The structure of Icatibant incorporates several non-proteinogenic amino acids to enhance its stability and therapeutic efficacy. The inclusion of L-3-(2-thienyl)alanine at position 6 of the peptide sequence is a critical modification. nih.govrsc.org The full sequence of Icatibant is H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH, where "Thi" represents β-2-thienylalanine. google.com The presence of these unnatural amino acids, including this compound, contributes to the peptidomimetic's resistance to degradation. Icatibant works by blocking the effects of bradykinin at the B2 receptor, thereby inhibiting the vasodilation and increased vascular permeability that lead to the swelling and pain associated with HAE attacks. researchgate.netdrugbank.com

Table 1: Structure of Icatibant and the Role of this compound

| Feature | Description | Reference |

|---|---|---|

| Drug Name | Icatibant (also known as HOE-140) | google.com |

| Therapeutic Use | Treatment of acute attacks of hereditary angioedema (HAE) | researchgate.net |

| Mechanism of Action | Competitive antagonist of the bradykinin B2 receptor | researchgate.net |

| Peptide Sequence | H-D-Arg-Arg-Pro-Hyp-Gly-Thi -Ser-D-Tic-Oic-Arg-OH | google.com |

| Position of this compound | Position 6 (Thi) | nih.govrsc.org |

| Function of this compound | Contributes to the peptidomimetic's structure and resistance to enzymatic degradation. | |

Growth Hormone-Releasing Hormone (GHRH)-Derived Peptidomimetic Macrocycles

The development of stable and potent analogs of Growth Hormone-Releasing Hormone (GHRH) is an active area of research. Peptidomimetic macrocycles are a class of compounds being explored for this purpose. While direct evidence of the incorporation of this compound into GHRH-derived peptidomimetic macrocycles is not extensively documented in publicly available research, the use of related thienyl-containing amino acids in peptidomimetic macrocycles has been noted. For instance, (2-thienyl)glycine is listed as a potential non-naturally-occurring amino acid for the synthesis of diverse libraries of peptidomimetic macrocyclic compounds. google.com Macrocyclization is a strategy employed to enhance the stability and biological activity of peptides. acs.org GHRH analogs are designed to be resistant to enzymatic degradation while maintaining the ability to bind to and activate GHRH receptors. nih.gov

Thiophene Analogues of Carnosine

Researchers have synthesized thiophene-containing analogues of carnosine, a naturally occurring dipeptide with various physiological roles. One such analogue is β-alanyl-β-2-thienyl-DL-alanine, which is structurally similar to both carnosine (β-alanyl-L-histidine) and β-alanylphenylalanine. mdpi.com

Studies on this thiophene analogue of carnosine have explored its microbiological properties. Research has shown that β-alanyl-β-2-thienylalanine can impact the growth of microorganisms like Escherichia coli. mdpi.com The synthesis of such analogues allows for the investigation of structure-activity relationships and the potential for creating peptidomimetics with novel biological activities. mdpi.comuodiyala.edu.iq

Table 2: Comparison of Carnosine and its Thiophene Analogue

| Compound | Structure | Key Features | Reference |

|---|---|---|---|

| Carnosine | β-alanyl-L-histidine | Naturally occurring dipeptide with antioxidant and buffering properties. | nih.gov |

| Thiophene Analogue | β-alanyl-β-2-thienyl-DL-alanine | Synthetic analogue where the imidazole (B134444) ring of histidine is replaced by a thiophene ring. | mdpi.com |

Metal Binding Motifs in Peptidomimetic Design

The incorporation of unnatural amino acids into peptides is a key strategy for the design of novel metal-binding motifs. researchgate.net These peptidomimetics can be engineered to selectively chelate specific metal ions, leading to applications in catalysis, diagnostics, and therapy. The sulfur atom in the thiophene ring of this compound provides a potential coordination site for metal ions.

Research has indicated that 2-thienyl alanine (B10760859), in combination with other amino acids, can form chiral N,O-chelates with dinuclear, chloro-bridged metal complexes. researchgate.net The sulfur atom of the thiophene ring, along with the amino and carboxyl groups of the alanine backbone, can participate in coordinating metal ions. The ability of sulfur-containing amino acid residues to bind to soft metal ions is a well-established principle in bioinorganic chemistry. uodiyala.edu.iq The design of peptides with specific metal-binding capabilities often involves the strategic placement of residues with potential donor atoms, such as the sulfur in thiophene, the imidazole of histidine, or the thiol of cysteine. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Icatibant |

| Bradykinin |

| Carnosine |

| β-alanyl-β-2-thienyl-DL-alanine |

| β-alanylphenylalanine |

| (2-thienyl)glycine |

| D-Arginine |

| Arginine |

| Proline |

| Hydroxyproline |

| Glycine |

| Serine |

| D-Tetrahydroisoquinoline-3-carboxylic acid |

| Octahydroindole-2-carboxylic acid |

| Histidine |

| Phenylalanine |

Biochemical and Enzymatic Studies Involving 2 2 Thienyl Alanine

Enzyme Inhibition and Activation Studies

Research into 2-(2-Thienyl)alanine has extensively documented its inhibitory properties, particularly concerning phenylalanine metabolism and transport.

Investigation of Phenylalanine Hydroxylase Inhibition

This compound has been identified as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine. researchgate.net In vitro studies on crude homogenates from rat liver and kidney demonstrated this inhibitory action. nih.govnih.gov The presence of 24 mM β-2-thienyl-dl-alanine caused a notable increase in the apparent Michaelis constant (Kₘ) for phenylalanine hydroxylase, with no significant change in the maximum velocity (Vₘₐₓ), which is characteristic of competitive inhibition. nih.govnih.govportlandpress.com For the liver enzyme, the Kₘ increased from 0.61 mM to 2.70 mM, and for the kidney enzyme, it rose from 0.50 mM to 1.60 mM. researchgate.netnih.govnih.gov

Interestingly, the in vivo effects were dependent on the administration regimen. A single dose of β-2-thienyl-dl-alanine (2 mmol/kg) did not successfully inhibit the enzyme in either the liver or kidney. researchgate.netnih.govnih.gov However, repeated injections over a four-day period led to a significant decrease in the enzyme's activity, reducing it to approximately 40% of control levels. researchgate.netnih.govnih.gov

Table 1: Effect of this compound on the Apparent Kₘ of Phenylalanine Hydroxylase

This table shows the change in the apparent Michaelis constant (Kₘ) for rat phenylalanine hydroxylase in the absence and presence of 24 mM β-2-thienyl-dl-alanine, indicating competitive inhibition. Data sourced from in vitro studies. researchgate.netnih.govnih.gov

| Organ | Kₘ without Inhibitor (mM) | Kₘ with Inhibitor (mM) |

|---|---|---|

| Liver | 0.61 | 2.70 |

| Kidney | 0.50 | 1.60 |

Effects on Amino Acid Intestinal Transport Mechanisms

In addition to its effects on enzyme kinetics, this compound is also known to be an inhibitor of phenylalanine intestinal transport. spectrumchemical.com Studies using an in vivo perfusion procedure in rats showed that it competitively inhibits the intestinal absorption of phenylalanine. nih.govnih.gov The inhibition was observed when phenylalanine was perfused at concentrations ranging from 0.2 to 2.0 mM. nih.govnih.gov The inhibitory constant (Kᵢ) for this process was estimated to be 81 mM. nih.govnih.gov However, the limited inhibitory effects and its rapid metabolism have been noted as factors that restrict its potential use as an effective blocker of phenylalanine absorption from the gut. nih.govnih.gov

Studies on Protein Interactions and Enzyme Activity Modulation

The unique structure of this compound, particularly its thienyl group which can mimic natural substrates, allows it to interact with specific enzymes and receptors. chemimpex.com This interaction enables it to bind to active sites and modulate enzyme activity. chemimpex.com It has been identified as a competitive substrate analogue for human Phenylalanine Hydroxylase (hPAH), where its binding to the active site triggers a conformational change similar to that induced by the natural substrate, L-Phe. researchgate.net This characteristic makes it a valuable tool for investigating protein interactions, functionality, and stability. chemimpex.com

Protein Engineering and Translational Integration of Noncanonical Amino Acids

The ability to incorporate noncanonical amino acids like this compound and its derivatives into proteins provides a powerful method for creating proteins with novel or enhanced properties. acs.org

Incorporation as Tryptophan Surrogates and Alternative Chromophores

Thiophene-containing surrogates of tryptophan, such as L-β-(thieno[3,2-b]pyrrolyl)alanine and L-β-(thieno[2,3-b]pyrrolyl)alanine, have been successfully incorporated into recombinant proteins. nih.gov These synthetic amino acids mimic tryptophan, with the thiophene (B33073) ring replacing the benzene (B151609) ring of the natural indole (B1671886) moiety. nih.gov This substitution is possible through methods like selective pressure incorporation (SPI) in tryptophan-auxotrophic E. coli strains, where the synthetic analog is supplied in the growth medium. nih.gov

The presence of the sulfur heteroatom in the thienyl group introduces significant physicochemical changes, creating new properties not found with the standard indole moiety. nih.gov This allows these surrogates to function as alternative chromophores, altering the spectral characteristics of the proteins into which they are integrated. nih.gov Furthermore, 3-(2-thienyl)-alanine has been site-specifically incorporated into proteins like blue fluorescent protein (BFP) in response to an amber codon, using an engineered pyrrolysyl-tRNA synthetase/tRNA pair. nih.govacs.orgacs.org

Impact on Protein Optical and Thermodynamic Properties

The replacement of tryptophan with thienyl-containing analogs has a profound impact on the optical and thermodynamic properties of the host protein. nih.gov

Optical Properties: The incorporation of β-(thienopyrrolyl)alanines leads to altered UV absorption profiles, which is especially evident in proteins where the tryptophan contribution to the spectrum is dominant. nih.gov A particularly notable effect is the efficient static quenching of fluorescence. nih.gov For instance, when His66 in the blue fluorescent protein (BFP) chromophore was replaced with 3-(2-thienyl)-alanine, the resulting mutant protein exhibited distinct spectral properties compared to the wild type. acs.orgacs.org

Thermodynamic Properties: The substitution of tryptophan with β-(thienopyrrolyl)alanines generally leads to a decrease in the thermal stability of the protein. nih.gov Thermal denaturation studies on model proteins, such as a mutant of barstar and annexin (B1180172) V, showed that the mutants containing these tryptophan surrogates had lower melting temperatures (Tₘ) compared to the parent proteins. nih.gov Proteins substituted with L-β-(thieno[3,2-b]pyrrolyl)alanine exhibited the lowest Tₘ values, and the cooperativity of their unfolding process was also affected. nih.gov

Table 2: Thermal Stability of Wild-Type and Mutant Proteins

This table displays the melting temperatures (Tₘ) for wild-type barstar and annexin V compared to mutants where tryptophan (Trp) was replaced with L-β-(thieno[3,2-b]pyrrolyl)alanine ( spectrumchemical.comchemimpex.comTpa) or L-β-(thieno[2,3-b]pyrrolyl)alanine ( spectrumchemical.comchemimpex.comTpa). Data demonstrates the impact of the substitution on protein stability. nih.gov

| Protein | Amino Acid at Trp Position | Melting Temperature (Tₘ) in °C |

|---|---|---|

| Barstar | Trp (Wild-Type) | 61.5 |

| spectrumchemical.comchemimpex.comTpa | 49.9 | |

| spectrumchemical.comchemimpex.comTpa | 55.2 | |

| Annexin V | Trp (Wild-Type) | 64.2 |

| spectrumchemical.comchemimpex.comTpa | 59.8 | |

| spectrumchemical.comchemimpex.comTpa | 61.7 |

Research on Metabolic Pathways

This compound, a structural analog of the essential amino acid phenylalanine, has been a subject of interest in studies of metabolic pathways due to its ability to interact with and disrupt normal amino acid metabolism. chemimpex.com Research has primarily focused on its role as a competitive inhibitor of enzymes involved in phenylalanine processing, thereby providing insights into the function of these pathways. portlandpress.comnih.gov

One of the key enzymes affected by this compound is phenylalanine hydroxylase. portlandpress.comnih.gov In in vitro studies using crude homogenates from rat liver and kidney, this compound demonstrated competitive inhibition of this enzyme. portlandpress.comnih.gov For the liver enzyme, the apparent Michaelis constant (Km) for phenylalanine increased from 0.61 mM to 2.70 mM in the presence of 24 mM this compound, without a significant change in the maximum velocity (Vmax). portlandpress.comnih.gov Similarly, for the kidney enzyme, the Km increased from 0.50 mM to 1.60 mM under the same conditions. portlandpress.comnih.gov These findings indicate that this compound competes with phenylalanine for the active site of the hydroxylase enzyme.

In addition to direct enzyme inhibition, this compound also affects the metabolic pathway of phenylalanine by interfering with its transport. Studies on intestinal absorption in rats have shown that this compound competitively inhibits the transport of phenylalanine across the gut. portlandpress.comnih.gov The inhibition constant (Ki) for this process was estimated to be 81 mM. portlandpress.comnih.gov

Investigations into the metabolism of this compound itself in rats have suggested that it is rapidly metabolized. portlandpress.comnih.gov This is supported by observations of low elimination of the compound in urine and its near absence in animal tissues after administration. portlandpress.comnih.gov While the exact metabolic fate is not fully elucidated, research on a related compound, 2-(2-thienyl)allylamine, identified 2-(2-thienyl)propionic acid as a metabolite, suggesting a pathway involving the loss of the amine group and subsequent reduction. nih.gov The limited inhibitory effects in vivo after a single dose, compared to repeated administrations, further suggest that the compound's rapid metabolism restricts its sustained impact on phenylalanine pathways. portlandpress.comnih.gov

Growth Inhibition Experiments on Microorganisms

This compound has been widely documented as a growth inhibitor for a variety of microorganisms. asm.organnualreviews.org Its structural similarity to phenylalanine allows it to act as an antagonist, disrupting cellular processes that are dependent on this essential amino acid. annualreviews.orgstackexchange.com

The primary mechanism of its antimicrobial action is its incorporation into bacterial proteins in place of phenylalanine. annualreviews.orgstackexchange.com This substitution results in the synthesis of non-functional or "faulty" proteins, which leads to the cessation of growth. stackexchange.com The inhibitory effect of this compound can be reversed by the addition of phenylalanine to the growth medium. annualreviews.orgstackexchange.com Phenylalanine competes with its analog, and when present in sufficient excess, it minimizes the incorporation of this compound, allowing normal protein synthesis and bacterial growth to resume. stackexchange.com Interestingly, peptides containing phenylalanine have been shown to be more effective at reversing this toxicity than phenylalanine alone in some cases. annualreviews.orgresearchgate.net

Studies have demonstrated the inhibitory effects of this compound on several microorganisms, including:

Escherichia coli : Growth is inhibited by this compound, an effect that is readily reversed by phenylalanine or its peptides. annualreviews.org Research has shown that the analog is incorporated into the β-galactosidase enzyme in E. coli. capes.gov.br While the catalytic properties of the altered enzyme were not significantly changed, its stability to heat, urea, and trypsin was reduced. capes.gov.br

Bacillus subtilis : The compound prevents the growth of this bacterium, a principle that was famously utilized in the Guthrie test for screening phenylketonuria. stackexchange.com

Salmonella spp. : This pathogenic bacterium's growth is also inhibited by this compound.

Human Tubercle Bacilli (H37 Strain) : The growth of this strain has been shown to be inhibited by the phenylalanine analog. asm.org

The table below summarizes key findings from growth inhibition experiments on various microorganisms.

| Microorganism | Key Findings | References |

| Escherichia coli | Growth inhibited by competitive antagonism with phenylalanine. annualreviews.org The analog is incorporated into proteins, such as β-galactosidase, rendering them less stable. capes.gov.br Inhibition is reversed by phenylalanine and its peptides. annualreviews.orgresearchgate.net | , annualreviews.org, researchgate.net, capes.gov.br |

| Bacillus subtilis | Growth is inhibited due to antagonism with phenylalanine. stackexchange.com This principle was used in the Guthrie test. stackexchange.com | stackexchange.com |

| Salmonella spp. | Growth is inhibited. | |

| Human Tubercle Bacilli | Growth of the H37 strain is inhibited. asm.org | asm.org |

Research into Novel Applications of 2 2 Thienyl Alanine in Materials Science

Synthesis of Functionalized Polymers and Advanced Materials

2-(2-Thienyl)alanine serves as a valuable building block for the synthesis of functionalized polymers and advanced materials chemimpex.comchemimpex.comnetascientific.comnetascientific.com. Its distinctive thiophene (B33073) moiety, combined with the amino acid structure, allows for the creation of novel polymeric architectures and composite materials with potentially enhanced or unique properties. Researchers are exploring its role as a monomer or a functional additive to impart specific characteristics to materials, contributing to the development of next-generation materials for various scientific and industrial sectors chemimpex.comchemimpex.com. The integration of this compound into material design aims to leverage its inherent chemical stability and electronic attributes, paving the way for materials with precisely engineered functionalities ontosight.ai.

Development of Materials for Electronics and Sensors

The unique electronic properties conferred by the thiophene ring make this compound a promising candidate for applications in organic electronics and sensor technologies chemimpex.comnetascientific.comnetascientific.com. Its potential use in creating functionalized materials with tailored properties for electronics and sensors has been highlighted, suggesting its utility in developing components for advanced electronic devices and sensitive detection systems chemimpex.comnetascientific.com. The compound's structural features can contribute to materials with specific electrical responses, making it relevant for the design of novel conductive polymers and other organic electronic materials chemimpex.comnetascientific.com. Research in this area focuses on exploiting its electronic characteristics to create materials that can efficiently transport charge carriers or respond selectively to external stimuli, thereby enabling the development of more sophisticated electronic components and high-performance sensors chemimpex.comnetascientific.com.

Exploration of Conductive Polymers and Energy Storage Solutions

This compound's integration into conductive polymer systems is being explored for its potential contributions to energy storage solutions netascientific.com. While broader research discusses the significant role of conductive polymers in applications such as batteries and supercapacitors due to their high electrical conductivity, flexibility, and chemical tunability mdpi.comchemrxiv.orgrsc.orgjchemrev.comrsc.orgnumberanalytics.com, the specific incorporation of this compound into such systems is an area of active investigation. Its thiophene structure is a common feature in many conductive polymers like polythiophene derivatives, known for their electronic properties mdpi.commdpi.com. The compound's potential to enhance the performance, efficiency, and lifespan of energy storage devices by acting as a component in conductive polymer electrodes or electrolytes is a key focus of material science research netascientific.comchemrxiv.org.

Investigation of Piezoelectric Properties in Amino Acid Crystals

Amino acids, including derivatives like this compound, are being investigated for their piezoelectric properties, stemming from their ability to crystallize in non-centrosymmetric structures creative-peptides.comresearchgate.netnumberanalytics.comnih.govnih.gov. DL-alanine crystal films have demonstrated piezoelectricity, producing a maximum open-circuit voltage of 0.8 V upon hand compression creative-peptides.com. Furthermore, composites of polyvinyl alcohol (PVA) and DL-alanine have shown piezoelectric characteristics, with a PVA/DL-alanine polycrystal (1:3 ratio) exhibiting a d33 piezoelectric coefficient of approximately 5 pC/N researchgate.net. Research indicates that 17 out of the 20 common amino acids have confirmed piezoelectric properties brieflands.com. Notably, while DL-alanine forms stretchable piezoelectric biocrystal networks with stronger net polarization than L-alanine due to its non-centrosymmetric crystal structure, the introduction of bulky substituents, such as in Boc-protected derivatives, can disrupt crystallinity and diminish these properties . The piezoelectric response in amino acid crystals is often attributed to the accumulation of dipole moments and enhanced damping of elastic vibrations researchgate.netnumberanalytics.com.

| Material/Composite | Piezoelectric Property Measured | Value | Reference |

| DL-alanine crystal films | Max Open-Circuit Voltage | 0.8 V | creative-peptides.com |

| PVA/DL-alanine polycrystals (1:3 ratio) | d33 coefficient | ~5 pC/N | researchgate.net |

Cocrystal Formation for Enhanced Material Properties

Cocrystal formation offers a strategy to modify and enhance the material properties of compounds, including amino acid derivatives brieflands.comresearchgate.netsemanticscholar.orgturkjps.orgnih.govresearchgate.netresearchgate.netijpsonline.com. While much of the research on cocrystals focuses on pharmaceutical applications, the principles extend to general material science. Studies involving naproxen (B1676952) and alanine (B10760859) have demonstrated that the interaction between the naproxen carboxyl group and zwitterionic alanine, mediated by strong hydrogen bonds, leads to the formation of rigid structures rsc.org. These cocrystals, such as S-naproxen/L-alanine, exhibit structural motifs where amino acids form head-to-tail chains with charge-assisted hydrogen bonding, with the drug molecules grafted onto these chains ijpsonline.comrsc.org. Solid-state vibrational circular dichroism (VCD) spectroscopy has been shown to be sensitive enough to distinguish these cocrystal structures from their individual components rsc.org. The formation of cocrystals can influence properties like melting point, solubility, and stability, making it a valuable technique for tailoring material characteristics nih.govresearchgate.net.

Compound List:

this compound

Boc-β-(2-thienyl)-L-alanine chemimpex.com

β-(2-Thienyl)-DL-alanine chemimpex.com

D-α-(5-Bromothienyl)alanine netascientific.com

(2-Thienyl)-L-β-homoalanine hydrochloride netascientific.com

DL-alanine creative-peptides.com, researchgate.net, , rsc.org, ijpsonline.com

L-alanine chemimpex.com, creative-peptides.com, acs.org, brieflands.com, rsc.org, ijpsonline.com

PVA (Polyvinyl alcohol) researchgate.net

N-phthaloyl-β-alanine researchgate.net

2,2'-bipyridyl researchgate.net

Naproxen rsc.org, ijpsonline.com

Proline rsc.org, ijpsonline.com

Polyaniline (PANI) mdpi.com, netascientific.com, jchemrev.com, mdpi.com

Polythiophene (PTh) mdpi.com, mdpi.com

Polypyrrole (PPy) mdpi.com, netascientific.com, mdpi.com, rsc.org, researchgate.net

Poly(3,4-ethylenedioxythiophene) (PEDOT) netascientific.com, acs.org

Polyacetylene (PA) mdpi.com, jchemrev.com

Boc-3-(2-quinolyl)-DL-alanine

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to calculate various properties, including molecular geometries, vibrational frequencies, and electronic properties like ionization potentials and electron affinities.

Furthermore, an analysis of the electronic structure would provide information on the distribution of electrons within the molecule, highlighting the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and electronic transport properties. While DFT studies have been conducted on related amino acids like alanine (B10760859) and phenylalanine, providing insights into their electronic characteristics, similar detailed reports for 2-(2-thienyl)alanine are conspicuously absent. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| Bond Length (Cα-Cβ) | Data not available |

| Bond Length (Cβ-Cγ of Thiophene) | Data not available |

| Bond Angle (N-Cα-C) | Data not available |

| Dihedral Angle (N-Cα-Cβ-Cγ) | Data not available |

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Computational Modeling of Molecular Interactions and Conformational Preferences

Computational modeling is an indispensable tool for exploring the conformational landscape of flexible molecules like amino acids and for understanding their interactions with other molecules. unipa.it These studies often employ molecular mechanics force fields or quantum mechanical methods to calculate the potential energy of different conformations and interaction geometries.

For this compound, a thorough computational investigation would reveal its preferred three-dimensional shapes (conformers) and the energy barriers between them. This is particularly important for understanding how the thiophene (B33073) ring influences the backbone and side-chain dihedral angles (φ, ψ, and χ). The conformational preferences of an amino acid are fundamental to its role in the structure and function of peptides and proteins. acs.org

Table 3: Hypothetical Conformational Preferences of this compound

| Dihedral Angle | Preferred Range (Hypothetical) |

| φ (Phi) | Data not available |

| ψ (Psi) | Data not available |

| χ1 (Chi1) | Data not available |

| χ2 (Chi2) | Data not available |

Exploration of 2 2 Thienyl Alanine Derivatives and Analogues

Synthesis and Research of Halogenated and Nitrated Thienyl Derivatives

The introduction of halogen and nitro groups onto the thiophene (B33073) ring of 2-(2-thienyl)alanine can significantly alter its physicochemical properties, including its electronic nature and lipophilicity. While specific literature detailing the direct halogenation and nitration of this compound is limited, the reactivity of the thiophene ring itself provides a basis for predicting these transformations.

Halogenated Derivatives:

The thiophene ring is known to be highly susceptible to electrophilic substitution, and halogenation occurs readily. wikipedia.orgiust.ac.ir The 2- and 5-positions of the thiophene ring are particularly reactive towards electrophiles. wikipedia.org Therefore, direct halogenation of this compound would likely yield substitution at the 5-position of the thiophene ring. Common halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially be employed for this purpose. The reaction would proceed via an electrophilic aromatic substitution mechanism. researchgate.net

A patent for preparing optically active thienylalanine mentions the possibility of halogen substituents (fluorine, chlorine, bromine, or iodine) on the thiophene ring, suggesting the feasibility of synthesizing such compounds. google.com

Nitrated Derivatives:

The nitration of thiophene is also a well-established reaction, although it requires careful control of reaction conditions to avoid degradation of the reactive thiophene ring. stackexchange.com Milder nitrating agents, such as nitric acid in acetic anhydride (B1165640), are often preferred over the standard concentrated nitric acid and sulfuric acid mixture. stackexchange.comorgsyn.org Similar to halogenation, nitration is expected to occur at the 5-position of the this compound thiophene ring. A process for preparing 2-nitrothiophene using metal-exchanged clay catalysts has also been described, which could potentially be adapted for the nitration of this compound. google.com

The synthesis of nitrated derivatives of the analogous amino acid, phenylalanine, has been studied, providing a procedural basis for the nitration of this compound. researchgate.net

| Derivative Type | Potential Reagents | Expected Position of Substitution | Key Considerations |

| Halogenated | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 5-position of the thiophene ring | Thiophene is highly reactive; controlled conditions are necessary. |

| Nitrated | Nitric acid in acetic anhydride, Metal-exchanged clay catalysts | 5-position of the thiophene ring | Thiophene ring is sensitive to strong acids; milder nitrating agents are preferred to prevent degradation. |

Development of Side-Chain Modified Thienylalanine Derivatives

Modification of the alanine (B10760859) side-chain of this compound offers another avenue for creating novel derivatives with tailored properties. While specific examples of side-chain modifications of this compound are not extensively documented in publicly available literature, the principles of amino acid and peptide chemistry allow for a wide range of potential modifications.

The synthesis of polypeptides with modified side-chains is a well-established field, often utilizing the polymerization of N-carboxyanhydride (NCA) monomers derived from unnatural amino acids. acs.org This approach allows for significant diversity in the functionality of the resulting polypeptides. acs.org The development of biocatalytic methods, including kinetic resolution and asymmetric synthesis, has further expanded the toolkit for producing enantiomerically pure unnatural amino acids with diverse side chains. nih.gov

Potential side-chain modifications for this compound could include: